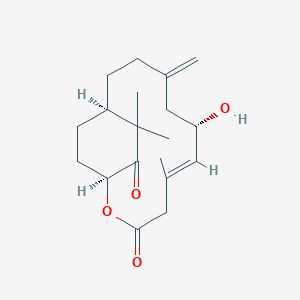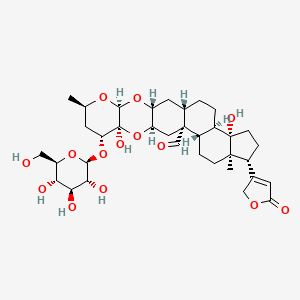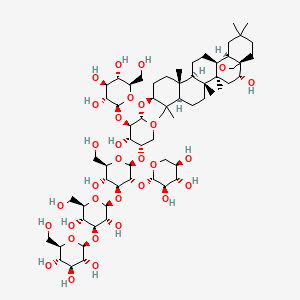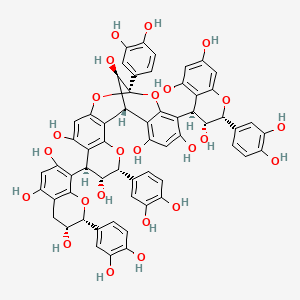
Cinnamtannin B2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnamtannin B2 is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants, particularly in cinnamon. It is known for its antioxidant properties and potential health benefits. This compound is a dimeric procyanidin, which means it consists of two flavan-3-ol units linked together. This compound has garnered interest due to its potential therapeutic applications and its role in plant defense mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: Cinnamtannin B2 is typically obtained through extraction from natural sources such as cinnamon bark. The extraction process often involves the use of solvents like ethanol or methanol. The crude extract is then subjected to purification techniques such as crystallization or column chromatography to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials followed by purification. The process begins with the grinding of cinnamon bark, followed by solvent extraction. The extract is then concentrated and purified using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound .
化学反应分析
Types of Reactions: Cinnamtannin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives .
科学研究应用
Cinnamtannin B2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of proanthocyanidins.
Biology: this compound is investigated for its antioxidant and anti-inflammatory properties.
Medicine: Research suggests that this compound may have potential therapeutic applications in treating conditions like diabetes, cardiovascular diseases, and cancer.
作用机制
Cinnamtannin B2 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. This compound also modulates various signaling pathways involved in inflammation and cell survival. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . Additionally, this compound enhances the activity of antioxidant enzymes like superoxide dismutase and catalase, further protecting cells from oxidative damage .
相似化合物的比较
Cinnamtannin B2 is similar to other proanthocyanidins such as procyanidin B2, cinnamtannin B1, and procyanidin C1. it has unique properties that distinguish it from these compounds:
Procyanidin B2: While both are dimers, procyanidin B2 has a different linkage between the flavan-3-ol units, which affects its biological activity.
Cinnamtannin B1: Cinnamtannin B1 is another dimeric procyanidin, but it differs in its specific structural configuration and biological effects.
属性
CAS 编号 |
88038-12-4 |
|---|---|
分子式 |
C60H48O24 |
分子量 |
1153.0 g/mol |
IUPAC 名称 |
(1R,5R,6R,7S,13R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C60H48O24/c61-23-13-34(71)42-40(14-23)80-54(20-2-6-26(63)31(68)10-20)51(77)48(42)45-36(73)17-37(74)46-50-47-41(83-60(59(50)79,84-58(45)46)22-4-8-28(65)33(70)12-22)18-38(75)44-49(52(78)55(82-57(44)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-39(76)53(81-56(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,39,48-55,59,61-79H,15H2/t39-,48-,49+,50-,51-,52-,53-,54-,55-,59?,60-/m1/s1 |
InChI 键 |
QRQAODSINXAOBF-RHFQBSRNSA-N |
SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=C(C(=CC(=C67)O)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
手性 SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6C([C@](O5)(OC7=C(C(=CC(=C67)O)O)[C@@H]8[C@H]([C@H](OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
规范 SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=C(C(=CC(=C67)O)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
| 88038-12-4 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


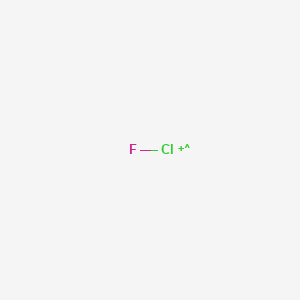
![(2E)-3-ethyl-2-[[(3E)-3-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-5-methylcyclohexen-1-yl]methylidene]-1,3-benzothiazole](/img/structure/B1256689.png)
![7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B1256690.png)
![N-(2-furanylmethyl)-2-[[4-oxo-3-[3-(1-pyrrolidinyl)propyl]-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B1256694.png)
![(2R,5S,7R,8R,9R,10S,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one](/img/structure/B1256697.png)

![6-[[[1-(4-Propan-2-ylphenyl)-5-tetrazolyl]thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1256701.png)
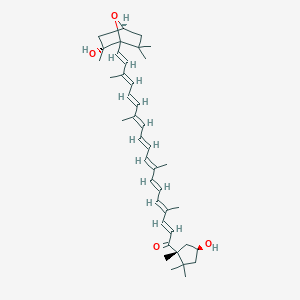
![(1S,17S,21S,23S,25S,18R,19R,20R,22R,24R)-18,21,22-Triacetyloxy-20-(acetyloxymethyl)-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.0<1,20>.0<3,23>.0<7,12>]pentacosa-7,9,11-trien-19-yl acetate](/img/structure/B1256704.png)
![4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride](/img/structure/B1256705.png)
